![molecular formula C13H22O2Si B11873771 (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl group.
- Oxidation or reduction steps to achieve the desired ketone functionality.
Industrial Production Methods
- Batch or continuous flow reactors for efficient cyclization.
- Use of protecting groups like TBDMS to enhance stability and selectivity.
- Purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone to other functional groups.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDMS group.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology
- Potential applications in the development of bioactive molecules.
Medicine
- Investigated for its potential use in drug synthesis and development.
Industry
- Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one involves its interaction with various molecular targets. The TBDMS group provides stability, while the tricyclic core offers unique reactivity. The compound can participate in various pathways, including nucleophilic and electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S,5R)-3-hydroxytricyclo[3.2.0.02,7]heptan-6-one
- (1S,3S,5R)-3-methoxytricyclo[3.2.0.02,7]heptan-6-one
Uniqueness
- The presence of the TBDMS group provides enhanced stability and selectivity in reactions.
- The tricyclic structure offers unique reactivity compared to other cyclic compounds.
This outline provides a comprehensive overview of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C13H22O2Si |
|---|---|
Molekulargewicht |
238.40 g/mol |
IUPAC-Name |
(1S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxytricyclo[3.2.0.02,7]heptan-6-one |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-8-6-7-9-10(8)11(9)12(7)14/h7-11H,6H2,1-5H3/t7-,8+,9-,10?,11?/m1/s1 |
InChI-Schlüssel |
JYVBPYVFUIHVRI-ABMFXWLOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]3C1C3C2=O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C3C1C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


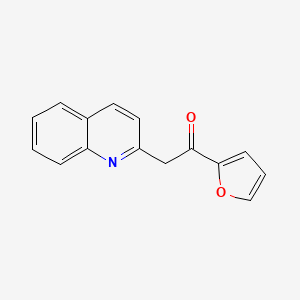
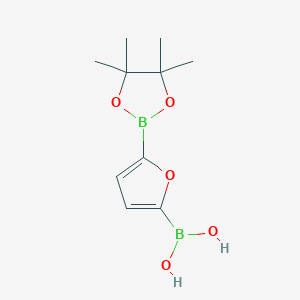
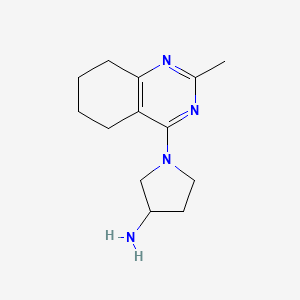

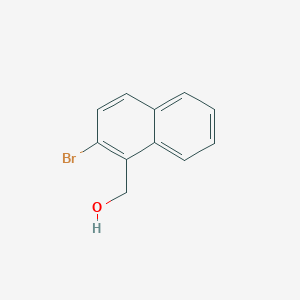
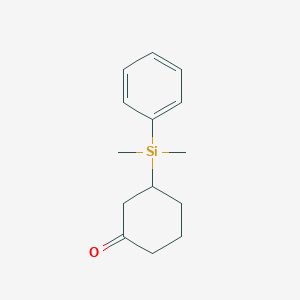



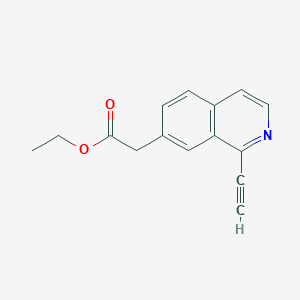
![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)



